Product packaging for Selenocystine(Cat. No.:CAS No. 2897-21-4)

Selenocystine

Cat. No.: B3423251
CAS No.: 2897-21-4
M. Wt: 334.11 g/mol
InChI Key: JULROCUWKLNBSN-UHFFFAOYSA-N
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Description

Significance of Selenium as an Essential Trace Element in Health and Disease

Selenium (Se) is an essential trace mineral vital for human and animal health, playing a critical role in a wide array of physiological processes. nih.govseleniumselect.com Its biological importance is primarily mediated through its incorporation into a unique class of proteins known as selenoproteins. wikipedia.orgharvard.edu These proteins are integral to metabolism, DNA synthesis, reproduction, thyroid hormone metabolism, and protection against oxidative damage and infection. harvard.edunih.gov

The body requires only small amounts of selenium, but these quantities are crucial for maintaining cellular and metabolic homeostasis. nih.govhealthline.com Selenium's best-known function is as a powerful antioxidant. healthline.com It is a key component of enzymes like glutathione (B108866) peroxidases and thioredoxin reductases, which protect cells from oxidative stress by neutralizing harmful free radicals. wikipedia.orgharvard.eduhealthline.com This antioxidant activity is linked to a reduced risk of chronic diseases, including heart disease and certain cancers. healthline.comnih.gov

Furthermore, selenium is essential for proper immune system function, helping to control inflammation and enhance the body's response to infections. healthline.comwebmd.com The thyroid gland has the highest concentration of selenium in the body, where it acts as a cofactor for enzymes that activate and deactivate thyroid hormones, thus regulating metabolism, growth, and development. wikipedia.orgharvard.eduhealthline.com

Selenium deficiency, though rare in healthy individuals in the U.S., can lead to serious health issues. webmd.com It is associated with conditions like Keshan disease, a form of cardiomyopathy, and Kashin-Beck disease, a type of arthritis. webmd.commerckmanuals.com Deficiency can also impair immune function and is linked to an increased risk of certain thyroid conditions, such as Hashimoto's thyroiditis. harvard.eduhealthline.comgrassrootshealth.net Conversely, excessive selenium intake can lead to selenosis, a toxic condition with symptoms like hair loss, fatigue, gastrointestinal issues, and neurological damage. wikipedia.orggrassrootshealth.netmedsafe.govt.nz

Selenocysteine (B57510) as the 21st Proteinogenic Amino Acid

Selenocysteine (Sec) is recognized as the 21st proteinogenic amino acid, a unique component of proteins that is genetically encoded. wikipedia.orgnih.govspringernature.com It is an analog of cysteine, where a selenium atom replaces the sulfur atom. wikipedia.org This substitution gives selenocysteine distinct chemical properties, including a lower reduction potential and a lower pKa (5.43) than cysteine, making it a more potent nucleophile at physiological pH. wikipedia.orgnih.gov

Unlike the 20 standard amino acids, selenocysteine is not coded for directly by a dedicated codon in the genetic code. wikipedia.orgnih.gov Instead, its incorporation into a growing polypeptide chain is a complex process known as translational recoding. wikipedia.org Selenocysteine is encoded by the UGA codon, which typically functions as a "stop" signal to terminate protein synthesis. nih.govquora.com

The recoding of the UGA codon to specify selenocysteine requires a specific stem-loop structure in the messenger RNA (mRNA) called a selenocysteine insertion sequence (SECIS) element. nih.govnih.gov In bacteria, the SECIS element is located immediately after the UGA codon, while in eukaryotes and archaea, it is found in the 3' untranslated region (3' UTR) of the mRNA. wikipedia.orgnih.gov

The synthesis of selenocysteine is also unique. It does not have its own aminoacyl-tRNA synthetase. Instead, it is synthesized directly on its specific transfer RNA, tRNASec. tandfonline.comnih.gov The process begins when seryl-tRNA synthetase attaches the amino acid serine to tRNASec. tandfonline.com In bacteria, the enzyme selenocysteine synthase then directly converts the attached serine to selenocysteine. tandfonline.comrsc.org In archaea and eukaryotes, this conversion is a two-step process involving phosphorylation by O-phosphoseryl-tRNASec kinase (PSTK) followed by conversion to selenocysteine by SepSecS (O-phosphoseryl-tRNASec:selenocysteinyl-tRNASec synthase). tandfonline.comnih.gov A specialized elongation factor, SelB in bacteria or eEFSec in eukaryotes, then recognizes the Sec-tRNASec and delivers it to the ribosome for incorporation into the nascent protein at the UGA codon. tandfonline.comwikipedia.org

Overview of Selenoproteins and Their Integral Role in Cellular Processes

Selenoproteins are a distinct class of proteins that contain at least one selenocysteine residue, which is typically located at the enzyme's active site. nih.govcatalysis.blog The human genome encodes for 25 selenoproteins, which are crucial for a wide range of physiological functions. wikipedia.orgspringernature.comnih.gov The presence of the highly reactive selenocysteine residue confers unique catalytic properties to these proteins, making them particularly efficient in redox reactions. nih.govresearchgate.net

The biological functions of selenium are almost entirely attributed to these selenoproteins. nih.govbiomedgrid.com They play a central role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. imdnjournal.comjst.go.jp Key families of selenoproteins with well-characterized antioxidant functions include:

Glutathione Peroxidases (GPx): This family of enzymes catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative stress. wikipedia.orgnih.gov GPx1 was the first selenoprotein to be identified. nih.gov

Thioredoxin Reductases (TrxR): These enzymes are essential for reducing thioredoxin, which in turn regulates numerous cellular processes, including DNA synthesis and cell signaling. wikipedia.orgnih.gov The TrxR system is a major antioxidant defense mechanism. jst.go.jp

Beyond antioxidant defense, selenoproteins are involved in a multitude of other critical cellular processes:

Thyroid Hormone Metabolism: Iodothyronine deiodinases (DIOs) are selenoproteins that are essential for converting the thyroid hormone thyroxine (T4) into its active form, triiodothyronine (T3). nih.govwikipedia.org

Immunity and Inflammation: Many selenoproteins are involved in regulating immune responses and inflammatory processes. imdnjournal.com

Protein Folding and Quality Control: A number of selenoproteins are located in the endoplasmic reticulum (ER), where they are implicated in maintaining ER homeostasis and assisting in proper protein folding. imdnjournal.com

Selenium Transport: Selenoprotein P (SELENOP) is unique in that it contains multiple selenocysteine residues (10 in humans) and functions as the primary transporter of selenium from the liver to other tissues. wikipedia.orgnih.govmdpi.com

The synthesis and function of these proteins underscore the essentiality of selenium. Genetic defects in the machinery required for selenocysteine insertion lead to severe health problems, highlighting the indispensable role of selenoproteins in human health. nih.gov

Selenoprotein FamilyKey Function(s)Examples
Glutathione Peroxidases (GPx) Antioxidant defense, reduction of peroxidesGPx1, GPx2, GPx3, GPx4
Thioredoxin Reductases (TrxR) Redox regulation, reduction of thioredoxinTrxR1, TrxR2, TrxR3
Iodothyronine Deiodinases (DIO) Thyroid hormone activationDIO1, DIO2, DIO3
Selenoprotein P (SELENOP) Selenium transport to tissuesSELENOP
Methionine Sulfoxide Reductase B1 (MsrB1) Repair of oxidized proteins, redox balanceSelenoprotein R (SelR)
"Alphabet" Selenoproteins Diverse roles including ER stress, calcium homeostasis, muscle functionSELENOF, SELENOK, SELENOM, SELENON, SELENOT, SELENOW

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4Se2 B3423251 Selenocystine CAS No. 2897-21-4

Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULROCUWKLNBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862672
Record name 3,3'-Diselenobis[alanine]
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Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Selenocystine
Source Human Metabolome Database (HMDB)
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Solubility

0.2 mg/mL at 25 °C
Record name Selenocystine
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CAS No.

2897-21-4, 1464-43-3
Record name Seleno-DL-cystine
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Record name Selenocystine
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Record name Selenocystine, DL-
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Record name 3,3'-Diselenobis[alanine]
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Record name 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid
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Record name Selenocystine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Genetic Encoding of Selenocysteine

The Unique Biosynthetic Pathway of Selenocysteine (B57510)

The biosynthesis of selenocysteine in eukaryotes and archaea is a testament to nature's ingenuity, involving a tRNA-dependent pathway that is distinct from the synthesis of any other amino acid. nih.govpnas.org This process ensures that selenocysteine is synthesized and delivered to the ribosome for protein synthesis in a highly controlled manner.

Aminoacylation of tRNASec with Serine by Seryl-tRNA Synthetase

The journey of selenocysteine biosynthesis begins not with selenium, but with the amino acid serine. oup.comoup.com The specific transfer RNA for selenocysteine, tRNASec, is first recognized and charged with serine by the enzyme seryl-tRNA synthetase (SerRS). oup.comnih.govebi.ac.uk This initial step is a crucial point of divergence from the canonical pathway of protein synthesis. While SerRS also aminoacylates the various isoacceptor tRNAs for serine (tRNASer), its ability to recognize and bind to the structurally distinct tRNASec is a key event. oup.comnih.gov The interaction between SerRS and tRNASec is specific, although the efficiency of this aminoacylation is generally lower compared to that of tRNASer. oup.comnih.gov This "misacylation" of tRNASec with serine creates the intermediate L-seryl-tRNASec, the substrate for the subsequent enzymatic modifications. ebi.ac.uk

Phosphorylation of Seryl-tRNASec by O-phosphoseryl-tRNASec Kinase

Once seryl-tRNASec is formed, the seryl moiety undergoes a critical phosphorylation step. This reaction is catalyzed by the enzyme O-phosphoseryl-tRNASec kinase (PSTK). pnas.orgnih.gov PSTK specifically recognizes and phosphorylates the serine attached to tRNASec, using ATP as the phosphate (B84403) donor, to form O-phosphoseryl-tRNASec (Sep-tRNASec). nih.govnih.gov This phosphorylation event is a key regulatory step and a distinguishing feature of the selenocysteine biosynthetic pathway in eukaryotes and archaea. pnas.orgnih.gov The enzyme PSTK demonstrates high specificity for seryl-tRNASec and does not phosphorylate free serine or serine attached to tRNASer. nih.gov This ensures that only the serine destined to become selenocysteine is modified.

Conversion to Selenocysteinyl-tRNASec by Selenocysteine Synthase

The final step in the synthesis of selenocysteine on its tRNA is the conversion of the phosphoseryl group to a selenocysteinyl group. This reaction is carried out by the enzyme selenocysteine synthase (SecS), also known as Sep-tRNA:Sec-tRNA synthase (SepSecS). pnas.orgnih.govreactome.org SecS catalyzes the replacement of the phosphate group on Sep-tRNASec with a selenol group, thereby forming selenocysteinyl-tRNASec (Sec-tRNASec). reactome.orgoup.com This crucial step introduces the selenium atom into the amino acid.

Role of Selenophosphate as Selenium Donor

The selenium required for the conversion of Sep-tRNASec to Sec-tRNASec is provided by an activated selenium donor molecule called selenophosphate. nih.govjst.go.jp Selenophosphate is synthesized from selenide (B1212193) and ATP by the enzyme selenophosphate synthetase (SPS). nih.govub.edu In mammals, there are two forms of this enzyme, SPS1 and SPS2, with SPS2 being essential for generating the selenophosphate required for selenoprotein biosynthesis. portlandpress.com Selenophosphate is a highly reactive and unstable compound, which makes it an effective selenium donor. jst.go.jpnih.gov Its susceptibility to oxidation contributes to its role in the de novo synthesis of selenocysteine. jst.go.jp The enzyme SecS utilizes selenophosphate to provide the selenium atom that ultimately becomes part of the selenocysteine residue. nih.govnih.gov

Genetic Code Expansion and UGA Codon Recoding for Selenocysteine Insertion

The incorporation of selenocysteine into proteins represents a remarkable instance of genetic code expansion, where a codon that typically signals the termination of translation is repurposed to specify an amino acid. nih.govwikipedia.org This process of "recoding" the UGA stop codon is a highly regulated event that relies on specific RNA elements and protein factors. researchgate.netfigshare.com

Selenocysteine Insertion Sequence (SECIS) Element

The key determinant that distinguishes a UGA codon as a signal for selenocysteine insertion rather than termination is a specific cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.orgcatalysis.blogcrg.eu The SECIS element is a stem-loop structure, approximately 60 nucleotides in length, located in the 3' untranslated region (3' UTR) of eukaryotic and archaeal selenoprotein mRNAs. wikipedia.orgcrg.eu In bacteria, the SECIS element is found immediately downstream of the UGA codon within the coding sequence. nih.govnih.gov

The SECIS element functions by recruiting a specialized set of protein factors that are necessary for the incorporation of selenocysteine. figshare.comgrantome.com This includes the SECIS-binding protein 2 (SBP2) in eukaryotes, which recognizes and binds to the SECIS element. figshare.comoup.com SBP2 then recruits the selenocysteine-specific elongation factor, EFsec (or SelB in bacteria), which is bound to Sec-tRNASec. figshare.comnih.gov This complex interacts with the ribosome, allowing the anticodon of tRNASec to recognize the UGA codon and deliver selenocysteine to the growing polypeptide chain. researchgate.netfigshare.com The structure of the SECIS element, including conserved sequence motifs and non-canonical base pairs, is critical for its function. wikipedia.orgcrg.eu The efficiency of UGA recoding can vary between different selenoprotein mRNAs, and this is thought to be influenced by the specific features of their SECIS elements. oup.com

Compound Name
Selenocysteine
Serine
O-phosphoserine
Selenophosphate
ATP (Adenosine triphosphate)
Selenide
Enzyme/ProteinFunction
Seryl-tRNA synthetase (SerRS)Attaches serine to tRNASec
O-phosphoseryl-tRNASec kinase (PSTK)Phosphorylates the seryl moiety on seryl-tRNASec
Selenocysteine synthase (SecS)Converts O-phosphoseryl-tRNASec to selenocysteinyl-tRNASec
Selenophosphate synthetase (SPS)Synthesizes selenophosphate
SECIS-binding protein 2 (SBP2)Binds to the SECIS element in eukaryotes
Elongation factor Sec (EFsec/SelB)Delivers Sec-tRNASec to the ribosome

Metabolic Pathways of Selenocystine and Selenocysteine

Selenocystine (B224153) Reduction to Selenocysteine (B57510)

This compound, a dimer formed by the oxidation of two selenocysteine molecules, can be reduced back to selenocysteine, making its selenium available for other metabolic processes.

Human thioredoxin reductase (TXNRD) is a key enzyme in selenium metabolism. It has been demonstrated that TXNRD can efficiently reduce this compound to selenocysteine in the presence of NADPH ki.se. This reduction involves the cleavage of the diselenide bond within this compound. Mammalian TXNRDs are selenoproteins themselves, containing a C-terminal cysteine-selenocysteine (Cys-Sec) redox pair, which is crucial for their catalytic activity nih.govpnas.orgunl.edupnas.orgnih.govacs.orgresearchgate.net. While TXNRD is primarily known for reducing thioredoxin and inorganic selenium compounds to selenide (B1212193), its role in directly reducing this compound highlights its broader involvement in selenium redox chemistry researchgate.netnih.govjst.go.jp.

The glutaredoxin (Grx) system, which includes glutaredoxin 1 (Grx1) and glutathione (B108866) reductase (GR), also plays a role in selenium metabolism. This compound has been identified as a substrate for human Grx1 portlandpress.com. The glutathione reductase enzyme, in conjunction with glutathione (GSH) and NADPH, is involved in reducing selenodiglutathione (B1680944) (GSSeSG) to glutathioselenol (GSSeH), which is then decomposed to hydrogen selenide (H₂Se) by glutaredoxin nih.gov. This interconnected system underscores the importance of cellular redox buffering systems in handling selenium compounds.

Selenocysteine Metabolism

Once formed or released from protein turnover, selenocysteine undergoes further metabolism, primarily for the recycling of selenium or its detoxification.

Selenocysteine lyase (SCLY), also known as SCL, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the specific decomposition of L-selenocysteine researchgate.netnih.govmdpi.comwikipedia.orggenecards.orgnih.govnih.gov. This catabolic reaction yields L-alanine and selenide (or hydrogen selenide) researchgate.netnih.govmdpi.comwikipedia.orggenecards.orgnih.govnih.govnih.govnih.govmdpi.com. SCLY is crucial for the cellular recycling of selenium, making it available for the synthesis of new selenoproteins nih.govnih.govnih.govmdpi.com. The highest activity of SCLY in mammals is found in the liver and kidneys nih.gov.

Hydrogen selenide (H₂Se) is a critical intermediate in selenium metabolism, formed both from the degradation of selenocysteine by SCLY and from the reduction of inorganic selenium compounds researchgate.netnih.govjst.go.jpmdpi.comwikipedia.orgmdpi.comresearchgate.netmdpi.comresearchgate.net. This highly reactive molecule serves as the direct selenium donor for the synthesis of selenophosphate, which is subsequently used by selenophosphate synthetase 2 (SEPHS2) to convert tRNASer into tRNASec. This charged tRNA is essential for the co-translational incorporation of selenocysteine into selenoproteins researchgate.netmdpi.comwikipedia.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.gov.

Interplay with One-Carbon Metabolism

Selenium metabolism is intricately linked with one-carbon (1C) metabolism, particularly through the transsulfuration pathway. Se-homocysteine, an analogue of homocysteine, follows the same vitamin B₆-dependent steps as homocysteine in the transsulfuration pathway, leading to the synthesis of Se-cysteine mdpi.com. This pathway, which consumes one-carbon units, is also a significant source of cysteine for glutathione synthesis mdpi.com. Enzymes involved in 1C metabolism, such as cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CGL), are implicated in the metabolism of selenium-containing amino acids nih.govmdpi.comcellsignal.com. Disruptions in selenium levels have been shown to affect enzymes within the 1C metabolic network, such as CBS, influencing lipid and carbon metabolism nih.gov.

Role of Selenocystine and Selenocysteine in Redox Biology and Oxidative Stress

Maintenance of Cellular Redox Homeostasis

Cellular redox homeostasis is maintained by a complex network of antioxidant molecules and enzymes that work in concert to control the levels of ROS. Selenocysteine-containing enzymes are key players in this network, primarily through their roles in the glutathione (B108866) and thioredoxin systems, which are two major cellular redox-regulating systems.

The unique chemical properties of selenocysteine (B57510), particularly the lower pKa of its selenol group (~5.2) compared to the thiol group of cysteine (~8.3), allow it to be more readily deprotonated at physiological pH. mdpi.com This makes selenocysteine a more potent nucleophile and a more efficient catalyst in redox reactions. Selenoproteins, by leveraging the reactivity of their active site selenocysteine residues, can rapidly and efficiently detoxify ROS, thereby helping to maintain the cellular redox balance. mdpi.comnih.gov

Key selenoproteins involved in redox homeostasis include:

Glutathione Peroxidases (GPx): This family of enzymes catalyzes the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione (GSH) as a reducing agent. researchgate.netnih.gov

Thioredoxin Reductases (TrxR): These enzymes are responsible for reducing and thus reactivating oxidized thioredoxin, a central component of the thioredoxin system which regulates a wide range of cellular processes through redox control. researchgate.netnih.gov

The coordinated action of these and other selenoproteins is essential for preventing the excessive accumulation of ROS and maintaining a stable intracellular redox environment, which is critical for normal cell function and survival. mdpi.comresearchgate.net

Antioxidant Functions of Selenoproteins

The antioxidant function of selenium is primarily exerted through selenoproteins, which incorporate selenocysteine into their structure. lumenlearning.com There are 25 known selenoproteins in humans, many of which are oxidoreductases that play a critical role in antioxidant defense. nih.govlumenlearning.com The presence of selenocysteine in the active site of these enzymes confers a significant catalytic advantage for the reduction of various reactive oxygen species. mdpi.com

The major families of antioxidant selenoproteins include:

Glutathione Peroxidases (GPx1-4, 6): These are the most well-characterized antioxidant selenoenzymes. They play a pivotal role in detoxifying hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. nih.govlumenlearning.comacs.org GPx4 is particularly crucial for its ability to reduce complex lipid hydroperoxides within biological membranes, a key step in preventing ferroptosis, a form of iron-dependent cell death. mdpi.com

Thioredoxin Reductases (TrxR1-3): These enzymes are essential for maintaining the reduced state of thioredoxin. The thioredoxin system is involved in a multitude of cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress. nih.govlumenlearning.com

Selenoprotein P (SELENOP): This is a unique selenoprotein that contains multiple selenocysteine residues. It functions as a selenium transporter but also possesses antioxidant properties, protecting against peroxynitrite-mediated damage. mdpi.comnih.gov

Other Selenoproteins: Other selenoproteins such as Selenoprotein R (SELENOR), which reduces methionine-R-sulfoxide, and Selenoprotein W (SELENOW), which has a thioredoxin-like function, also contribute to the cellular antioxidant defense network. mdpi.comnih.gov

Table 1: Major Antioxidant Selenoproteins and Their Functions
Selenoprotein FamilySpecific MembersPrimary Antioxidant Function
Glutathione PeroxidasesGPx1, GPx2, GPx3, GPx4, GPx6Reduction of hydrogen peroxide and lipid hydroperoxides. nih.govlumenlearning.com
Thioredoxin ReductasesTrxR1, TrxR2, TrxR3Reduction of oxidized thioredoxin, maintaining the thioredoxin system. nih.govlumenlearning.com
Selenoprotein PSELENOPSelenium transport and protection against peroxynitrite. mdpi.comnih.gov
Other Selenoproteins with Antioxidant RolesSELENOR, SELENOWReduction of oxidized methionine residues and thioredoxin-like functions. mdpi.comnih.gov

Reactive Oxygen Species (ROS) Mediated Signaling and Detoxification

While high levels of ROS are damaging, at physiological concentrations, they also function as important signaling molecules in various cellular pathways. nih.govoup.com Selenoproteins play a crucial role in modulating these signaling pathways by controlling the levels of ROS. By efficiently removing ROS, selenoproteins can terminate ROS-mediated signaling cascades, ensuring that the signals are transient and tightly regulated. nih.gov

The detoxification of ROS is a primary function of several selenoproteins. The catalytic cycle of glutathione peroxidases, for example, involves the oxidation of the active site selenocysteine by a peroxide substrate, followed by its regeneration through two successive reactions with glutathione. mdpi.comnih.gov This rapid detoxification prevents the accumulation of harmful peroxides.

Similarly, the thioredoxin system, maintained by selenocysteine-containing thioredoxin reductases, is a major cellular antioxidant system that reduces oxidized proteins and other molecules. oup.com Thioredoxin reductase itself can directly reduce some hydroperoxides, further contributing to ROS detoxification. nih.gov The selenocysteine residue in thioredoxin reductase has been identified as a cellular redox sensor, becoming oxidized in response to increased ROS, which can lead to an upregulation of the enzyme's expression as a protective response. unl.edu

Protection Against Oxidative Damage to Proteins, Lipids, and DNA

Oxidative stress can lead to significant damage to essential biomolecules, including proteins, lipids, and DNA. Selenoproteins provide critical protection against this damage.

Protection of Proteins: Oxidative damage to proteins can lead to loss of function and the formation of protein aggregates. Selenoprotein R (also known as methionine sulfoxide reductase B1) specifically repairs oxidatively damaged proteins by reducing methionine-R-sulfoxide residues back to methionine. nih.govnih.gov This repair function is crucial for maintaining protein integrity and function.

Protection of Lipids: The peroxidation of lipids in cellular membranes can compromise membrane integrity and lead to cell death. Glutathione peroxidase 4 (GPx4) is a key enzyme that protects against lipid peroxidation by reducing phospholipid hydroperoxides directly within the membrane environment. mdpi.comacs.org This activity is vital for preventing ferroptosis. mdpi.com Selenoprotein P has also been shown to protect low-density lipoproteins (LDL) from oxidation. nih.gov

Protection of DNA: Oxidative damage to DNA can result in mutations and genomic instability, contributing to aging and disease. While direct repair of oxidized DNA by selenoproteins is not a primary mechanism, their role in preventing ROS accumulation is a crucial first line of defense. By scavenging ROS, selenoproteins reduce the likelihood of these reactive species reaching and damaging DNA. nih.gov Some studies have indicated that selenocompounds can protect DNA from single-strand breaks induced by oxidative agents. nih.gov Furthermore, selenocystine (B224153) has been shown to induce DNA damage in cancer cells, suggesting a pro-oxidant role in certain contexts that can be harnessed for therapeutic purposes. nih.gov

Table 2: Protective Roles of Selenoproteins Against Oxidative Damage
BiomoleculeType of DamageKey Selenoprotein(s) InvolvedMechanism of Protection
ProteinsOxidation of amino acid residues (e.g., methionine)Selenoprotein R (MsrB1)Directly reduces oxidized methionine residues, restoring protein function. nih.govnih.gov
LipidsPeroxidation of phospholipids in membranes and lipoproteinsGlutathione Peroxidase 4 (GPx4), Selenoprotein P (SELENOP)Reduces lipid hydroperoxides to non-toxic alcohols, preventing membrane damage and LDL oxidation. mdpi.comacs.orgnih.gov
DNAOxidative modifications leading to strand breaks and mutationsGPx family, TrxR familyIndirect protection by scavenging ROS, thereby reducing the amount of damaging species that can interact with DNA. nih.gov

Research Methodologies for Investigating Selenocystine and Selenoproteins

Analytical Techniques for Selenium Speciation and Selenocysteine (B57510) Detection

Selenium speciation analysis, the separation and quantification of different chemical forms of selenium, is critical for understanding its metabolism and function. A variety of powerful analytical techniques are used to detect and characterize selenocystine (B224153), selenocysteine, and other selenium compounds in complex biological samples.

Mass spectrometry (MS) is a cornerstone of selenium analysis due to its high sensitivity and specificity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is particularly well-suited for detecting and quantifying total selenium content by identifying its unique isotopic signature. nih.govbrooksapplied.com The technique can detect individual selenium isotopes, allowing it to quantify selenoproteins based on their selenium content after they have been separated from other components. nih.govmdpi.com While highly sensitive, ICP-MS is susceptible to polyatomic interferences from the argon plasma (e.g., 40Ar38Ar+ interfering with 78Se). mdpi.comhpst.cz To overcome this, advanced systems like triple quadrupole ICP-MS (ICP-QQQ) are used, which can operate in a "mass shift" mode to measure selenium as an oxide ion (e.g., 78Se16O+), effectively removing interference and enhancing accuracy. hpst.cz

For the identification and structural characterization of selenoproteins, ICP-MS is often coupled with tandem mass spectrometry (MS/MS). rsc.orgrsc.org While ICP-MS confirms the presence of selenium, it does not provide information about the molecule in which it is contained. Tandem MS analysis of peptide mixtures allows for the reliable identification of specific selenocysteine-containing peptides, which prevents misinterpretation based solely on chromatographic retention times. nih.govrsc.org This combined approach is powerful enough to detect and unambiguously identify low-abundance selenoproteins at physiological concentrations in complex matrices like human plasma. rsc.orgrsc.org Laser Ablation (LA)-ICP-MS is another specialized technique that offers high sensitivity for detecting selenoproteins separated by methods like gel electrophoresis. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the structure, dynamics, and chemical environment of atoms. For selenium, the NMR-active isotope 77Se serves as a powerful probe. nih.gov Although 77Se has a low natural abundance (about 7.6%), methods for isotopic enrichment in recombinantly expressed proteins have been developed. nih.govhuji.ac.il

77Se NMR is particularly valuable as a surrogate for sulfur, which lacks an NMR-active isotope suitable for biological studies. nih.govacs.org Due to its similar physicochemical properties, substituting cysteine with selenocysteine or methionine with selenomethionine (B1662878) often has a minimal impact on protein structure and function. nih.govacs.org The 77Se nucleus has a very wide chemical shift range, making it exceptionally sensitive to its local electronic environment. huji.ac.ilnorthwestern.edu This sensitivity allows researchers to directly observe changes in the conformation, interactions, and redox state of selenocysteine residues during catalysis, providing insights that are difficult to obtain with other methods. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable separation technique in selenium research. It is rarely used in isolation but is most often coupled with a sensitive, selenium-specific detector, primarily ICP-MS. mdpi.comnih.govnih.gov The combination, known as HPLC-ICP-MS, allows for the effective speciation of various selenium compounds—such as this compound, selenomethionine, and selenite—in a single analytical run. mdpi.comresearchgate.net

Different HPLC modes are employed depending on the analytical need. Anion-exchange chromatography is often used for separating inorganic and small organic selenium species. nih.govnih.gov Reversed-phase HPLC, frequently using ion-pairing agents like perfluorinated carboxylic acids, can effectively separate a wide range of selenoamino acids and their derivatives. nih.govumass.edu For the analysis of large selenoproteins, size-exclusion chromatography is utilized to separate molecules based on their size prior to detection. nih.govnih.gov By optimizing chromatographic conditions such as the mobile phase composition and pH, researchers can achieve baseline separation of more than 20 different selenium compounds in a single analysis. mdpi.comnih.gov

TechniquePrinciplePrimary Application in Selenium ResearchKey Advantages
ICP-MSAtomizes and ionizes the sample in a high-temperature plasma, followed by mass analysis of the ions based on their mass-to-charge ratio.Quantitative detection of selenium based on its specific isotopic signature. nih.govnih.govHigh sensitivity, isotopic specificity, wide linear range. brooksapplied.com
Tandem MS (MS/MS)Selects specific peptide ions, fragments them, and analyzes the resulting fragment ions to determine the amino acid sequence.Unambiguous identification of selenocysteine-containing peptides and protein sequencing. nih.govrsc.orgProvides structural information and confirms protein identity. rsc.org
77Se NMRMeasures the magnetic properties of the 77Se nucleus to probe its local chemical environment.Provides detailed structural and dynamic information about selenocysteine residues within proteins. nih.govHighly sensitive to changes in redox state, conformation, and molecular interactions. acs.orgnorthwestern.edu
HPLCSeparates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.Speciation (separation) of different selenium compounds before detection by MS. mdpi.comnih.govHigh-resolution separation of complex mixtures. nih.gov

Strategies for Selenoprotein Expression and Modification

The study of selenoprotein function relies on the ability to produce these proteins in a pure, recombinant form. However, the unique genetic encoding of selenocysteine presents significant challenges to standard expression systems. To overcome these hurdles, both biological and chemical strategies have been developed.

The primary challenge in recombinant selenoprotein expression is that selenocysteine (Sec) is encoded by the UGA codon, which in most contexts functions as a translation termination (stop) signal. mdpi.comresearchgate.net Successful incorporation of Sec requires a complex cellular machinery that includes a dedicated tRNASec, a specialized elongation factor (SelB in bacteria), and a specific mRNA hairpin structure known as the Selenocysteine Insertion Sequence (SECIS) element located downstream of the UGA codon. mdpi.commdpi.com Another difficulty is the inherent instability of free selenocysteine, which readily oxidizes; nature circumvents this by synthesizing it directly on its tRNA. mdpi.com

Several solutions have been engineered to overcome these challenges.

Host Strain Engineering: In E. coli, one successful strategy involves using host strains that lack release factor 1 (RF1), the protein that normally terminates translation at UAG and UGA codons. In these strains, the UAG (amber) codon can be redefined to encode for selenocysteine, bypassing the need for the natural UGA-recoding system. nih.gov

SECIS Element Engineering: For proteins where Sec is located near the C-terminus, a bacterial SECIS element can be fused to the 3' end of the gene, enabling recombinant production. researchgate.netmdpi.com For internal Sec residues, artificial SECIS elements have been designed to be inserted within the open reading frame with minimal disruption to the final protein sequence. mdpi.com

Genetic Code Expansion (GCE): A powerful and versatile approach involves using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate a protected form of selenocysteine in response to a nonsense codon like UAG. nih.gov For example, a photocaged selenocysteine can be incorporated into a protein in mammalian cells and later deprotected with UV light to yield the active selenoprotein. nih.gov This method bypasses the entire endogenous Sec-incorporation machinery and allows for site-specific insertion of selenocysteine. nih.govnih.gov

Chemical synthesis offers a powerful alternative to biological expression, completely avoiding the complexities of the UGA codon and SECIS elements. mdpi.comnih.gov

Solid-Phase Peptide Synthesis (SPPS): This is a well-established method for the stepwise synthesis of peptides on a solid support. jst.go.jp It is highly effective for producing shorter selenocysteine-containing peptides, generally up to about 50 amino acids in length. jst.go.jpnih.gov A key consideration is the use of appropriate protecting groups for the highly reactive selenol side chain of selenocysteine to prevent unwanted side reactions during synthesis. nih.gov

Native Chemical Ligation (NCL): To create larger proteins that are beyond the scope of direct SPPS, NCL is employed. jst.go.jp This technique involves the chemical ligation of two unprotected peptide segments—one with an N-terminal selenocysteine or cysteine and the other with a C-terminal thioester. The higher nucleophilicity of selenocysteine compared to cysteine allows for very rapid ligation reactions, making it a highly efficient method for assembling full-length selenoproteins from smaller, chemically synthesized fragments. nih.govillinois.edu

StrategyMethodDescriptionKey Challenges / Solutions
Recombinant ExpressionHost Strain EngineeringUtilizes modified E. coli strains (e.g., RF1-depleted) to redefine a stop codon (UAG) for selenocysteine insertion. nih.govChallenge: UGA codon is a stop signal. Solution: Bypasses the need for UGA recoding and the SECIS element. researchgate.net
Genetic Code Expansion (GCE)Employs an orthogonal tRNA/synthetase pair to incorporate a protected selenocysteine analog at a specific site. nih.govnih.govChallenge: Complexity of the natural Sec machinery. Solution: Offers site-specific control and bypasses the entire endogenous system. nih.gov
Chemical SynthesisSolid-Phase Peptide Synthesis (SPPS)Stepwise, automated chemical synthesis of peptides on a solid support. jst.go.jpChallenge: Limited to shorter peptides (<50 amino acids). jst.go.jpSolution: Highly efficient for producing peptide fragments.
Native Chemical Ligation (NCL)Chemically joins synthesized peptide fragments to form a larger, full-length protein. nih.govChallenge: Requires precise synthesis of reactive fragments. Solution: Enables synthesis of large proteins not accessible by SPPS alone; selenocysteine's reactivity accelerates the process. nih.govillinois.edu

Chemical Synthesis of Selenocysteine-Containing Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) with Selenocysteine Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique that enables the straightforward synthesis of peptides containing selenocysteine. gyrosproteintechnologies.com The method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support. gyrosproteintechnologies.compeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. proteogenix.science

For the incorporation of selenocysteine, the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used. nih.gov In this strategy, the N-α-amino group of the incoming amino acid is temporarily protected by an acid-labile Fmoc group. nih.gov A critical aspect of synthesizing selenopeptides is the protection of the highly reactive selenol (-SeH) side chain of selenocysteine to prevent unwanted side reactions during the synthesis. nih.gov

Several protecting groups have been developed for this purpose, with a focus on those that are labile under acidic conditions, making them compatible with the final cleavage of the peptide from the resin. nih.gov Notable examples include:

Trityl (Trt): The trityl group is a bulky and acid-labile protecting group used for the selenocysteine side chain. nih.gov The derivative, Fmoc-Sec(Trt)-OH, can be synthesized from a bis-Fmoc-protected this compound precursor and used directly in SPPS. nih.govadvancedchemtech.com However, it has been observed that Fmoc-Sec(Trt)-OH can slowly detritylate if not stored at low temperatures. nih.gov

Xanthenyl (Xan): The xanthenyl group is another acid-labile protecting group. nih.gov Fmoc-Sec(Xan)-OH has been found to be more bench-stable over extended periods compared to its trityl counterpart, making it a practical alternative for peptide chemists. nih.gov

The synthesis of these protected selenocysteine derivatives often starts from a protected this compound (the diselenide dimer). nih.govnih.gov A reduction step is performed to cleave the diselenide bond, followed by in-situ alkylation with an electrophile like trityl chloride to attach the protecting group. nih.govnih.gov These building blocks can then be incorporated into peptide sequences using standard SPPS protocols. nih.gov

DerivativeProtecting GroupKey Characteristics
Fmoc-Sec(Trt)-OH Trityl (Trt)Acid-labile; May slowly deprotect at room temperature. nih.govnih.gov
Fmoc-Sec(Xan)-OH Xanthenyl (Xan)Acid-labile; More bench-stable than the Trt derivative. nih.govnih.gov
Fmoc-Sec(Mob)-OH p-Methoxybenzyl (pMob)Requires a stronger acid cocktail for removal. nih.govnih.gov
Stereoselective Synthesis of Selenocysteine Derivatives

The biological function of selenoproteins is dependent on the precise three-dimensional arrangement of their constituent amino acids. Therefore, the stereoselective synthesis of L-selenocysteine derivatives, ensuring the correct chirality, is of paramount importance for their use in peptide synthesis and biochemical studies.

A common and effective strategy for producing optically pure L-selenocysteine derivatives is to start with a readily available chiral precursor, most often L-serine. researchgate.netgoogle.com Various chemical routes have been developed to convert L-serine into L-selenocysteine without racemization (loss of stereochemical purity). researchgate.net

One notable method involves the use of Woollins' reagent. In this process, an oxazoline (B21484) synthesized from L-serine methyl ester is reacted with Woollins' reagent. Subsequent treatment with sodium borohydride (B1222165) yields the desired L-selenocysteine derivative in high yields (up to 82%) with its stereochemistry intact. researchgate.net Another approach involves converting serine derivatives to 3-chloro-L-alanine, which then reacts with a selenium nucleophile, such as disodium (B8443419) diselenide (Na₂Se₂), to form L-selenocystine. google.comgoogle.comraineslab.com The L-selenocystine can then be reduced to provide L-selenocysteine. google.com

Researchers have also explored the synthesis of more complex derivatives, such as α-methyl-L-selenocysteine. nih.govresearchgate.net This derivative is of interest because substituting the α-hydrogen with a methyl group can prevent β-elimination reactions, a degradation pathway that can occur with selenocysteine after oxidation, thereby increasing peptide stability. nih.gov These α-methylated derivatives have been synthesized from α-methyl-L-serine and tested as catalysts. researchgate.net

The development of these synthetic methods provides access to a variety of protected L-selenocysteine building blocks essential for the applications described in the preceding sections, such as SPPS and NCL, and for creating novel selenoprotein mimics and probes. nih.govresearchgate.net

Site-directed Mutagenesis and Selenocysteine Substitution

The incorporation of selenocysteine into proteins is a unique process that involves the reprogramming of the genetic code. nih.gov In the universal genetic code, the UGA codon typically signals the termination of protein synthesis. nih.govoup.com However, in all three domains of life, UGA can be recoded to direct the insertion of selenocysteine. oup.comnih.gov This process requires a specific stem-loop structure in the messenger RNA (mRNA) called a Selenocysteine Insertion Sequence (SECIS) element. nih.gov

In bacteria, the SECIS element is located immediately downstream of the UGA codon, while in eukaryotes and archaea, it is found in the 3' untranslated region (3'-UTR) of the mRNA. nih.govoup.com The SECIS element recruits a specialized translation machinery, including a specific elongation factor (SelB in bacteria) and the selenocysteine-specific tRNA (tRNA[Ser]Sec), to the ribosome, enabling the recognition of UGA as a codon for selenocysteine instead of a stop signal. nih.govproquest.com

Researchers have harnessed and manipulated this natural system to achieve site-specific incorporation of selenocysteine. Site-directed mutagenesis allows for the introduction of a UGA codon at any desired position within a gene's coding sequence. When this engineered gene is expressed in a suitable system that provides the necessary machinery, a selenoprotein with selenocysteine at the specified location is produced.

Furthermore, the system can be engineered for even greater flexibility. Studies have shown that the specificity of codon recognition can be altered by mutating the anticodon of the tRNA[Ser]Sec. For instance, by changing the anticodon to CUA, selenocysteine can be efficiently incorporated at the amber stop codon, UAG, instead of the opal codon, UGA. nih.gov This process competes with release factor 1 (RF1), which normally recognizes the UAG stop codon. nih.gov By using an E. coli strain depleted of RF1, the efficiency of selenocysteine insertion at UAG codons can be dramatically increased, resulting in recombinant proteins with nearly full selenocysteine content. nih.gov This powerful technique bypasses the natural competition with termination factors and expands the toolkit for creating custom selenoproteins. oup.comnih.gov

In Vitro and In Vivo Model Systems for this compound Studies

To unravel the complex roles of this compound and the resulting selenoproteins in biology, researchers rely on a variety of model systems. These range from simplified, controlled in vitro environments to complex whole-organism in vivo models. These systems are indispensable for synthesizing selenoproteins for biochemical analysis and for investigating their physiological functions, from the cellular to the organismal level.

Cell-Free Selenoprotein Expression Systems

Cell-free protein expression systems provide a powerful in vitro platform for synthesizing selenoproteins. promega.com These systems are prepared from cellular lysates, typically from E. coli, wheat germ, or rabbit reticulocytes, which contain all the necessary macromolecular machinery for translation, including ribosomes, tRNAs, and translation factors. promega.comcube-biotech.com The lysate is supplemented with amino acids, energy sources like ATP and GTP, and a DNA or mRNA template encoding the protein of interest. promega.com

A key advantage of cell-free systems is their open nature, which allows for precise control over the reaction components and circumvents the constraints of a living cell. cube-biotech.com This makes them ideal for producing proteins that may be toxic to host cells or are prone to degradation by intracellular proteases. promega.com

For selenoprotein synthesis, cell-free systems can be specifically programmed for selenocysteine incorporation. This can be achieved by adding a template that contains a UGA codon and a SECIS element. researchgate.net Furthermore, these systems enable novel strategies that are not possible in vivo. One such method is the global substitution of cysteine with selenocysteine. nih.gov By providing this compound (which is reduced to selenocysteine under the right conditions) and omitting cysteine from the reaction mixture, the system can be tricked into incorporating selenocysteine at all cysteine codons. researchgate.net This yields a protein where every cysteine is replaced by a selenocysteine, providing a highly reactive tool for subsequent chemical modifications, as the selenol group is much more nucleophilic than the thiol group of cysteine. researchgate.netnih.gov This approach has been used to generate selenoproteins in high yield and purity for applications like selective protein tagging. nih.gov

Transgenic Mouse Models

Transgenic mouse models are invaluable tools for investigating the physiological function of selenoproteins in vivo. researchgate.net By genetically modifying mice, researchers can study the effects of deleting a specific selenoprotein (knockout models) or altering its expression levels. researchgate.netnih.gov These models have been instrumental in understanding the roles of selenoproteins in various biological processes, including development, metabolism, neurobiology, and immune response. nih.govcyagen.commdpi.com

The brain, in particular, is an organ that retains high levels of selenium even during deficiency, suggesting a critical role for selenoproteins in neurological function. nih.govconsensus.app Transgenic models have confirmed the pivotal role of various selenoproteins in the brain and have helped address longstanding questions about the hierarchical importance of different selenoproteins. nih.govaminer.org

Examples of insights gained from selenoprotein knockout mice include:

Selenoprotein T (Selenot): Deletion of the Selenot gene in mice has revealed its essential role in embryonic development, with a global knockout being lethal. mdpi.com Liver-specific analysis of Selenot-KO mice showed significant alterations in glucose and lipid metabolism, including lower blood glucose and serum insulin (B600854) levels. mdpi.com Brain-specific knockout of Selenot was found to impact the density of catecholaminergic neurons, highlighting its importance in neurodevelopment. cyagen.com

Selenoprotein K (SelK): SelK knockout mice were generated to study the function of this endoplasmic reticulum (ER) membrane protein. nih.govoup.com While the mice developed normally, their immune cells showed deficient calcium flux upon stimulation. nih.govoup.com Consequently, these mice exhibited impaired immune responses, including reduced viral clearance and increased mortality when infected with West Nile virus, establishing SelK's role in maintaining effective immunity. nih.govoup.com

Selenoprotein F (Selenof): Knockout of Selenof in young mice led to disorders in glucose metabolism, which were linked to a disruption of redox homeostasis, as indicated by increased lipid peroxidation and reduced glutathione (B108866) peroxidase activity. mdpi.com

General Selenoprotein Reduction: A transgenic mouse model with generally reduced selenoprotein levels (due to a mutant tRNA[Ser]Sec) was cross-bred with a mouse model of prostate cancer. nih.gov The resulting offspring with lower selenoprotein levels showed an accelerated development of cancerous lesions, providing direct evidence for the role of selenoproteins in cancer prevention. nih.gov

Toxicological Considerations of Selenocystine

Hepatotoxicity and Other Organ-Specific Effects

The liver is a primary target organ for selenocystine-induced toxicity. nih.gov In contrast, direct evidence of significant toxic effects on other organs, such as the kidneys and spleen, is less established in the scientific literature.

Hepatotoxicity:

Repeated oral administration of This compound (B224153) has been shown to cause hepatotoxicity in animal models. nih.gov The underlying mechanisms are multifaceted and primarily linked to the induction of oxidative stress. In vitro studies using human hepatoma (HepG2) cells have demonstrated that this compound can significantly inhibit cell proliferation and induce apoptosis, a form of programmed cell death. medchemexpress.com This cytotoxic effect is largely mediated by the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. medchemexpress.com The overproduction of ROS can lead to cellular damage and trigger apoptotic pathways.

Further research on HepG2 cells has elucidated that this compound treatment leads to a dose-dependent decrease in cell viability. For instance, one study reported a noteworthy reduction in the viability of HepG2 cells to 43.37% following treatment with 8 μM of L-selenocystine for 24 hours. At higher concentrations of 16 μM and 32 μM, the cell viability was further reduced to 29.50% and 18.04%, respectively.

Other Organ-Specific Effects:

While the liver is a clear target, the effects of this compound on other organs are not as well-defined. Studies on the distribution of selenium from different dietary sources have provided some insights into potential target organs. In one study involving rats fed diets supplemented with various selenium compounds, the selenium concentrations in the kidneys and spleen were found to be similar in rats fed either selenite or this compound. sci-hub.se However, rats fed selenomethionine (B1662878) exhibited significantly higher selenium levels in the spleen compared to those fed this compound. sci-hub.se

Direct toxicological studies on the kidney and spleen following this compound administration are limited. One study reported that this compound exhibited cytotoxic effects on mice thymic lymphoma cells but not on isolated primary spleen lymphocytes, suggesting a degree of cell-type specificity in its toxic action.

Role of Hydrogen Selenide (B1212193) Accumulation in Toxicity

A key intermediate in the metabolism and toxicity of this compound is hydrogen selenide (H₂Se). nih.gov this compound is metabolized in the body, a process that involves reduced glutathione (B108866) and/or glutathione reductase, to ultimately form hydrogen selenide. nih.gov This intermediate is a crucial component in the metabolic pathway for both inorganic and organic selenium compounds, leading to the formation of methylated selenium species that are then excreted. nih.gov

The toxicity of this compound, particularly its hepatotoxicity, is closely linked to the disruption of this metabolic process. When the selenium methylation pathway, which serves as a detoxification route, is inhibited, it can lead to an accumulation of hydrogen selenide. nih.gov The excessive buildup of this highly reactive intermediate is believed to be a major contributor to the liver damage observed following the administration of toxic doses of this compound. nih.gov

Genotoxicity and Cytotoxicity Studies

This compound has been shown to possess both genotoxic (damaging to DNA) and cytotoxic (toxic to cells) properties, particularly against cancer cell lines. This has been a subject of interest in oncological research.

Studies have demonstrated that this compound selectively induces genotoxicity and cytotoxicity in the HepG2 human hepatoma cell line. The observed DNA damage primarily manifests as DNA double-strand breaks (DSBs). This damage is accompanied by an increase in the expression of gamma-H2AX, a marker for DSBs. The genotoxic effects of this compound are exacerbated by its ability to suppress the homologous recombination repair pathway, a key mechanism for repairing DNA double-strand breaks.

The cytotoxic and genotoxic effects of this compound are strongly linked to the induction of oxidative stress through the generation of ROS. researchgate.net High levels of intracellular and mitochondrial ROS have been detected in cells treated with this compound. This oxidative stress can be mitigated by antioxidants, which in turn reduces the DNA damage and cell death, confirming the central role of ROS in this compound's toxicity.

The cytotoxic activity of this compound is not limited to liver cancer cells. It has shown significant effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in various cancer cell lines, as detailed in the table below.

Cell LineCancer TypeIC₅₀ (µM)
A375Melanoma3.6
CNE2Nasopharyngeal Carcinoma5.6
SW620Colorectal Adenocarcinoma7.3
Colo201Colorectal Adenocarcinoma16.2
MCF7Breast Adenocarcinoma17.5
MDA-MB-231Breast Adenocarcinoma17.5
HepG2Hepatocellular Carcinoma17.5
HL60Acute Myeloid Leukemia34.5

This table presents a compilation of IC₅₀ values from various studies and is intended for informational purposes. researchgate.net

Comparative Toxicity with Other Selenium Compounds

The toxicity of selenium is highly dependent on its chemical form. Comparative studies have shown that this compound exhibits a different toxicological profile compared to other organic and inorganic selenium compounds, such as selenomethionine and selenite.

In general, organic diselenides like this compound have been found to be more toxic than their corresponding monoselenide counterparts in mice. nih.gov However, when compared to the inorganic form, sodium selenite, this compound is often considered to be less toxic at comparable doses in some animal models. nih.gov For instance, one study noted a higher sensitivity of normal cells to selenite compared to this compound. nih.gov It has also been reported that this compound induces less DNA damage compared to selenite. nih.gov

Conversely, when compared to another common organic selenium compound, selenomethionine, this compound appears to be more cytotoxic. A study on MCF-7 breast cancer cells revealed that this compound treatment led to a significant increase in ROS production and a subsequent sharp decline in cell viability at relatively high concentrations. In contrast, selenomethionine was shown to increase the expression of antioxidant enzymes, thereby reducing oxidative damage. researchgate.net

The table below provides a summary of comparative toxicity findings from various research studies.

Selenium CompoundComparison with this compoundModel/Cell LineObservation
Sodium SeleniteThis compound is less toxicWistar RatsLess toxic at comparable doses. nih.gov
Sodium SeleniteThis compound is less toxicNormal CellsNormal cells show higher sensitivity to selenite. nih.gov
Sodium SeleniteThis compound is less genotoxic-Induces less DNA damage. nih.gov
SelenomethionineThis compound is more cytotoxicMCF-7 Breast Cancer CellsThis compound increases ROS and decreases cell viability, while selenomethionine has antioxidant effects. researchgate.net
Organic MonoselenidesThis compound is more toxicMiceOrganic diselenides are generally more toxic. nih.gov

Future Directions and Research Gaps in Selenocystine Studies

Identification of Novel Selenocystine (B224153) Transport Systems

The transport of selenium in its various chemical forms into and within cells is a critical process for the synthesis of selenoproteins. While Selenoprotein P (SELENOP) is recognized as the primary transporter of selenium to peripheral tissues, the complete picture of how this compound and other selenoamino acids traverse cellular membranes remains incomplete. medchemexpress.comnih.gov

Initial research has identified that various intestinal and renal amino acid transporters can facilitate the uptake of selenoamino acids. For instance, studies using Xenopus laevis oocytes and intestinal Caco-2 cell lines have implicated system b(0,+)rBAT in the transport of this compound. nih.gov The cystine/glutamate antiporter, system xc-, has also been shown to transport this compound into cells, a pathway that is particularly relevant in the context of cancer cells which often overexpress this transporter. mdpi.commdpi.comresearchgate.net This uptake mechanism is crucial for the cytotoxic effects of certain selenium compounds on cancer cells. researchgate.net

However, the specificity and regulation of these transport systems for this compound versus its sulfur analog, cystine, are not fully understood. Future research should focus on identifying and characterizing novel transport proteins with high affinity and specificity for this compound. A deeper understanding of these transport mechanisms is essential for elucidating how specific tissues acquire and retain selenium, and could offer new targets for therapeutic intervention in diseases linked to selenium dysregulation.

Table 1: Known and Potential Transporters of Selenoamino Acids

Transporter System Substrate(s) Cell/Tissue Context Reference
Selenoprotein P (SELENOP) Selenium (for delivery) Plasma, Liver to peripheral tissues medchemexpress.comnih.govthieme-connect.com
System b(0,+)rBAT This compound, Selenomethionine (B1662878) Intestine (Caco-2 cells), Kidney nih.gov
System xc- This compound Cancer cells mdpi.commdpi.comresearchgate.net
System B(0) Selenomethionine, Methylselenocysteine Kidney (OK cells) nih.gov
SIT1 Selenomethionine, Selenobetaine Oocytes nih.gov

Elucidation of Undefined Selenoprotein Functions

The human genome contains 25 genes that encode for selenoproteins, yet the precise functions of a significant portion of these proteins remain unknown or only partially characterized. nih.govjst.go.jp While families such as the glutathione (B108866) peroxidases (GPXs) and thioredoxin reductases (TXNRDs) have well-established roles in antioxidant defense and redox regulation, others, often referred to as the "alphabet selenoproteins" (e.g., SELENOF, SELENOH, SELENOK, SELENOM, SELENON, SELENOO, SELENOS, SELENOT, SELENOV), have functions that are still being actively investigated. nih.govnih.govrsc.org

For instance, several of these lesser-known selenoproteins are localized to the endoplasmic reticulum (ER), suggesting roles in protein folding and quality control. nih.govresearchgate.net SELENOS, for example, is implicated in the ER-associated degradation (ERAD) pathway for misfolded proteins. nih.gov SELENON appears to be crucial for proper muscle development, as mutations in its gene are linked to certain muscular dystrophies. nih.gov The functions of SELENOO and SELENOV are among the most elusive. nih.gov

Elucidating the specific biochemical activities and physiological roles of these uncharacterized selenoproteins is a major goal for future research. The use of advanced rodent models, such as tissue-specific conditional knockout mice, will be instrumental in uncovering their functions in various physiological and pathological contexts. medchemexpress.com A comprehensive understanding of the entire selenoproteome is critical for appreciating the full impact of selenium on human health.

Deeper Understanding of Selenocysteine (B57510) Reactivity and Catalytic Diversity

The unique chemical properties of selenocysteine are central to the function of selenoenzymes. Compared to its sulfur-containing counterpart, cysteine, selenocysteine possesses a lower pKa (approximately 5.2 vs. 8.3), meaning its selenol group is largely deprotonated and exists as the highly reactive selenolate anion at physiological pH. nih.govthieme-connect.comrsc.org This property, along with its lower redox potential, makes selenocysteine a more potent nucleophile and enhances its catalytic efficiency in redox reactions. thieme-connect.comnih.gov

The catalytic cycle of enzymes like glutathione peroxidase involves the oxidation of the selenocysteine selenolate to a selenenic acid (R-SeOH) intermediate. researchgate.netjst.go.jp While this reactivity is key to their function, it also presents challenges, as free selenocysteine is highly reactive and potentially toxic. nih.gov This necessitates a tightly regulated system for its synthesis and incorporation into proteins.

Future research should aim to further dissect the catalytic mechanisms of a wider range of selenoenzymes. While the peroxidase activity of GPXs is well-studied, the catalytic diversity of the broader selenoproteome is less understood. Investigating how the protein microenvironment modulates the intrinsic reactivity of the selenocysteine residue in different enzymes will provide insights into their diverse functions, from antioxidant defense to hormone metabolism and protein folding. medchemexpress.comnih.gov Moreover, exploring the unique reactivity of selenocysteine could lead to the design of novel catalysts and bioactive molecules.

Table 2: Comparison of Cysteine and Selenocysteine Properties

Property Cysteine Selenocysteine Implication for Function
Chalcogen Atom Sulfur (S) Selenium (Se) Different atomic size and electronegativity
pKa of Side Chain ~8.3 ~5.2 Selenocysteine is mostly deprotonated (selenolate) at physiological pH, making it more nucleophilic. thieme-connect.comrsc.org
Redox Potential Higher Lower Selenocysteine is more easily oxidized, facilitating its role in redox catalysis. nih.gov

Regulation of Selenoprotein Synthesis by SECIS Elements and Auxiliary Factors

The synthesis of selenoproteins involves a complex and fascinating molecular process: the recoding of a UGA codon, which typically signals translation termination, to specify the insertion of selenocysteine. researchgate.net This process is orchestrated by a cis-acting RNA structure known as the Selenocysteine Insertion Sequence (SECIS) element, located in the 3'-untranslated region (3'-UTR) of eukaryotic selenoprotein mRNAs. thieme-connect.comnih.gov

The recoding machinery also requires a set of trans-acting auxiliary factors. These include the SECIS-binding protein 2 (SBP2), which recognizes and binds to the SECIS element; a specialized elongation factor (eEFSec); and the unique selenocysteine-tRNA[Ser]Sec. mdpi.comthieme-connect.comnih.gov The interaction of these factors is thought to form a complex that is recruited to the ribosome, enabling the insertion of selenocysteine at the in-frame UGA codon. nih.govjst.go.jp

A key area of ongoing research is understanding the "selenoprotein hierarchy," where different selenoproteins are synthesized with varying efficiencies, especially under conditions of limited selenium supply. researchgate.netmdpi.com This hierarchy appears to be influenced by the intrinsic properties of the individual SECIS elements. researchgate.netrsc.org While the core components of the machinery have been identified, the roles of other potential auxiliary factors, such as the ribosomal protein L30 and the translation initiation factor eIF4a3, are still being investigated. nih.govnih.govnih.gov A deeper understanding of the regulatory networks that control the expression of the selenoproteome will be crucial for comprehending how cells prioritize the synthesis of essential selenoproteins.

Precise Role of Selenocysteine in Specific Disease Contexts

The antioxidant and redox-regulating functions of selenoproteins place them at the center of numerous physiological processes, and their dysregulation is implicated in a wide range of diseases. mdpi.com While the general protective role of selenoproteins against oxidative stress is well-established, the precise contribution of specific selenoproteins to the pathophysiology of various diseases is an area of intense investigation.

Cardiovascular Disease: Selenoproteins, particularly GPXs, are thought to protect against the oxidative stress that contributes to atherosclerosis and other cardiovascular conditions. medchemexpress.commdpi.com Low selenium status has been associated with an increased risk of cardiovascular disease, including Keshan disease, a form of cardiomyopathy. mdpi.comresearchgate.net

Cancer: The relationship between selenium and cancer is complex. While many selenoproteins have antioxidant functions that may help prevent cancer initiation, some selenoproteins are also utilized by cancer cells to protect themselves from oxidative stress and resist therapies. nih.govrsc.orgmdpi.com For example, cancer cells can upregulate the xCT transporter to increase selenium uptake for the synthesis of GPX4, which protects them from a form of cell death called ferroptosis. rsc.org

Neurodegenerative Diseases: The brain is highly susceptible to oxidative damage, and selenoproteins play a crucial neuroprotective role. mdpi.comresearchgate.net Selenium has been implicated in several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, although its exact role as a causative or consequential factor is still unclear. mdpi.comresearchgate.net

Metabolic Disorders: Selenoproteins are involved in regulating glucose and lipid metabolism. nih.govnih.gov Both selenium deficiency and excess have been linked to an increased risk of type 2 diabetes, with selenoproteins like SELENOP and GPX1 implicated in insulin (B600854) signaling and resistance. nih.govthieme-connect.comjst.go.jp

Immune System Disorders: Adequate selenium levels are essential for a robust immune response. nih.govnih.gov Selenoproteins are involved in modulating inflammation and the function of immune cells like T-cells and macrophages. nih.gov Selenium deficiency can impair immunity and increase susceptibility to infections. nih.gov

Future research must focus on dissecting the specific roles of individual selenoproteins in these disease contexts to identify potential biomarkers and develop targeted therapeutic strategies.

Exploration of this compound in Advanced Materials and Bioactive Compounds

The unique chemical properties of this compound and its derivatives are being increasingly explored for applications beyond their natural biological roles. The facile oxidation of the selenol group in selenocysteine to form a diselenide bond in this compound, and the dynamic nature of this bond, make these compounds attractive building blocks for advanced materials and the synthesis of bioactive molecules. nih.govthieme-connect.com

Bioactive Compounds: this compound itself has been shown to exhibit cytotoxic activity against various tumor cells by inducing the production of reactive oxygen species (ROS) and apoptosis. medchemexpress.com The synthesis of novel selenocysteine derivatives is an active area of research, with the goal of developing new antiviral and anticancer agents. thieme-connect.com

Advanced Materials: The dynamic nature of the diselenide bond, which can undergo metathesis (exchange), makes it suitable for applications in self-healing materials and drug delivery systems. jst.go.jp The replacement of cysteine with selenocysteine in peptides has been shown to improve their oxidative folding efficiency and stability, which is valuable in protein chemistry and engineering. researchgate.net

Nanotechnology: Selenium nanoparticles (SeNPs) have garnered significant interest for their biomedical applications, including as antimicrobial agents and in cancer therapy. nih.gov The biogenic synthesis of SeNPs using microorganisms or plant extracts is being explored as an eco-friendly approach to producing biocompatible nanomaterials. nih.govnih.gov

Catalysis: The catalytic properties of this compound are being harnessed in synthetic chemistry. For example, it has been used as a biomimetic catalyst to accelerate thiol-disulfide exchange reactions under physiological conditions, a process important in protein folding and dynamic combinatorial chemistry. nih.gov

Further exploration into the synthesis and application of this compound-based compounds and materials holds significant promise for innovations in medicine, materials science, and biotechnology.

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetics of this compound?

  • Answer : Perform physiologically based pharmacokinetic (PBPK) modeling incorporating tissue-specific selenium retention rates. Validate with µPET imaging using ⁷³Se-labeled this compound. Adjust for interspecies differences in selenoprotein expression (e.g., rodents vs. primates) .

Methodological Best Practices

  • Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews when reconciling conflicting studies. Highlight variables like selenium status of subjects, assay sensitivity, and redox buffer composition .
  • Experimental Reproducibility : Report detailed protocols for selenium-depleted media preparation and GPx activity assays (e.g., NADPH oxidation rates) per MIASE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.